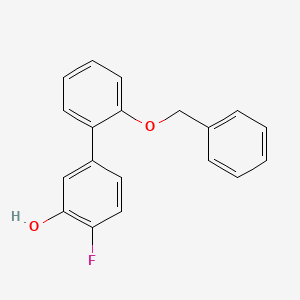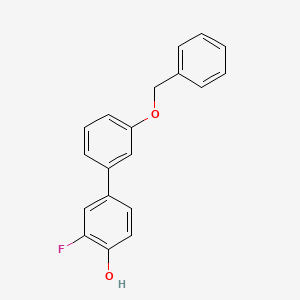
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% (4-DMSFP) is a phenol derivative that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in organic solvents, and has a melting point of 112-114°C. 4-DMSFP has been found to have a variety of biochemical and physiological effects, and it is widely used in laboratory experiments due to its many advantages.
Applications De Recherche Scientifique
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of peptides and peptidomimetics, and it has been used as a surfactant in the synthesis of nanomaterials. 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% has also been used in the synthesis of metal-organic frameworks, and it has been used in the study of enzyme kinetics.
Mécanisme D'action
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% is not well understood. However, it is believed that it acts as a proton donor and as a Lewis acid catalyst. It is also believed to act as a hydrogen bond acceptor, and it has been shown to interact with a variety of molecules, including peptides, proteins, and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% are not well understood. However, it has been shown to interact with a variety of molecules, including peptides, proteins, and nucleic acids. It has also been shown to inhibit the activity of certain enzymes, and it has been shown to have some antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
There are many advantages to using 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively stable and easy to handle. It is also soluble in a variety of organic solvents, and it has a relatively low toxicity. However, there are some limitations to using 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% in laboratory experiments. It can be difficult to obtain in high purity, and it may react with certain molecules, such as peptides and proteins, which can lead to unwanted side reactions.
Orientations Futures
There are many potential future directions for the use of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% in scientific research. It could be used to study the structure and function of proteins, peptides, and nucleic acids. It could also be used to study the effects of drugs on biochemical and physiological processes. It could also be used to develop new drugs and drug delivery systems, and it could be used to develop new catalysts for organic synthesis. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Méthodes De Synthèse
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-fluorophenol with 2-N,N-dimethylsulfamoylchloride in the presence of a base, such as pyridine. This reaction results in the formation of 4-(2-N,N-dimethylsulfamoylphenyl)-3-fluorophenol, which is then purified by recrystallization from a mixed solvent of ethyl acetate and petroleum ether. The second step involves the purification of the 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% product, which is achieved by column chromatography using a mixture of ethyl acetate and petroleum ether.
Propriétés
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-6-4-3-5-12(14)11-8-7-10(17)9-13(11)15/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICNZZLJANBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














